molecular formula C22H11ClF5N5O2 B12363233 N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide

N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide

Katalognummer: B12363233
Molekulargewicht: 507.8 g/mol
InChI-Schlüssel: NKUQFPXIJBKAMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide is a complex organic compound known for its significant biochemical and pharmacological properties. This compound is particularly noted for its role as an inhibitor in various biochemical pathways, making it a subject of interest in medicinal chemistry and drug design.

Vorbereitungsmethoden

The synthesis of N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[73002,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide involves multiple steps, typically starting with the preparation of the core tetrazatricyclo structureIndustrial production methods often employ high-throughput synthesis techniques to ensure the efficient and scalable production of this compound .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through inhibition of specific enzymes, such as Janus kinase 2 (JAK2). It binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition disrupts various signaling pathways, leading to the modulation of cellular responses .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide exhibits unique properties such as higher selectivity and potency as an enzyme inhibitor. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Eigenschaften

Molekularformel

C22H11ClF5N5O2

Molekulargewicht

507.8 g/mol

IUPAC-Name

N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C22H11ClF5N5O2/c23-14-2-1-11(24)6-13(14)18-17-15(7-16-29-8-30-33(16)19(17)21(35)32-18)31-20(34)9-3-10(22(26,27)28)5-12(25)4-9/h1-8,18H,(H,31,34)(H,32,35)

InChI-Schlüssel

NKUQFPXIJBKAMZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)C2C3=C(C(=O)N2)N4C(=NC=N4)C=C3NC(=O)C5=CC(=CC(=C5)F)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.